molecular formula C4H6IN3O2S B2762337 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1946812-68-5

5-iodo-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2762337
CAS No.: 1946812-68-5
M. Wt: 287.08
InChI Key: IEMWMXIYMXNYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C4H6IN3O2S and a molecular weight of 287.08 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide typically involves the iodination of 1-methylpyrazole-4-sulfonamide. This can be achieved through the reaction of 1-methylpyrazole-4-sulfonamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrazole ring.

Chemical Reactions Analysis

5-iodo-1-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-iodo-1-methyl-1H-pyrazole-4-sulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access or altering the enzyme’s conformation. The iodine atom and methyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

5-iodo-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the iodine atom.

Properties

IUPAC Name

5-iodo-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMWMXIYMXNYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.